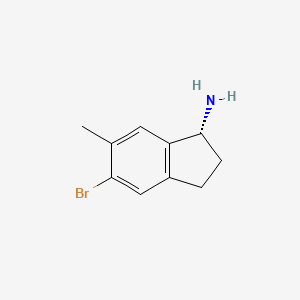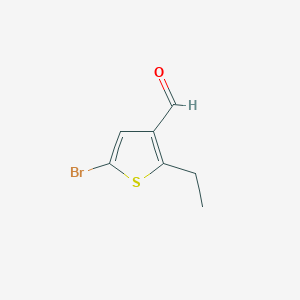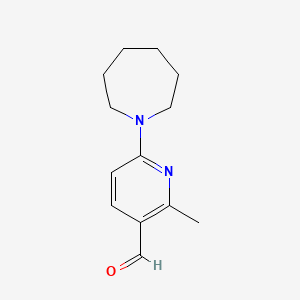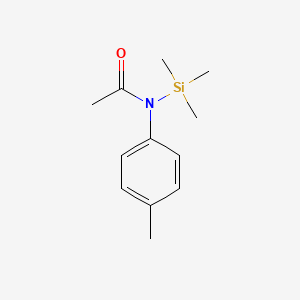![molecular formula C14H25NO B15067831 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol CAS No. 84097-18-7](/img/structure/B15067831.png)
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a decahydroquinoline core, which is a saturated version of the quinoline ring system, and an ethanol group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) can yield quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as visible light-mediated photocatalytic methods, are being explored to make the production more environmentally friendly .
化学反応の分析
Types of Reactions
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar ring structure but without the decahydro and ethanol groups.
Dihydroquinoline: A partially saturated version of quinoline with similar biological activities.
Quinolin-2-one: A derivative with a carbonyl group at the 2-position, known for its pharmacological properties.
Uniqueness
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is unique due to its fully saturated quinoline ring and the presence of an ethanol group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
84097-18-7 |
|---|---|
分子式 |
C14H25NO |
分子量 |
223.35 g/mol |
IUPAC名 |
2-(1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]quinolin-4-yl)ethanol |
InChI |
InChI=1S/C14H25NO/c16-9-8-15-13-6-2-1-4-11(13)10-12-5-3-7-14(12)15/h11-14,16H,1-10H2 |
InChIキー |
LOXQVNCQPFJHRG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CC3CCCC3N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)




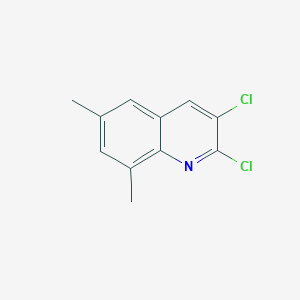
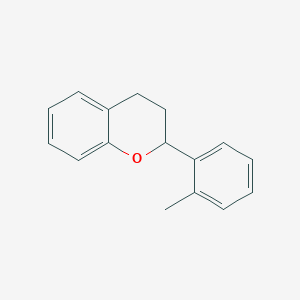
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
